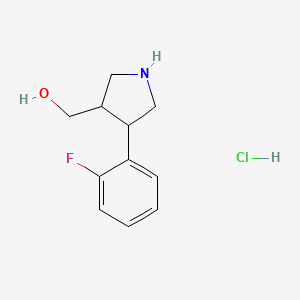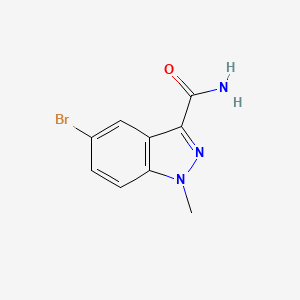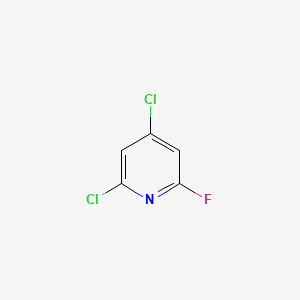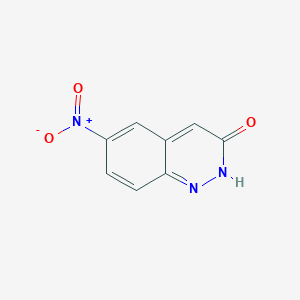
(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product .
化学反応の分析
(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: It is used in the development of new pharmaceuticals, particularly those involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride can be compared with other similar compounds, such as:
(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride: This compound has a similar structure but differs in its stereochemistry, which can affect its biological activity and applications.
Fluorinated pyridines: These compounds also contain a fluorine atom on an aromatic ring and are used in similar applications, but they have different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of the fluorine atom, which can significantly influence its chemical and biological properties .
特性
IUPAC Name |
[4-(2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)10-6-13-5-8(10)7-14;/h1-4,8,10,13-14H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUGHCOEZKEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2F)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B8133821.png)
![rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B8133827.png)

![1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indole-3-carbaldehyde](/img/structure/B8133846.png)

